molecular formula C6H15N3 B13464718 4-(Aminomethyl)piperidin-4-amine

4-(Aminomethyl)piperidin-4-amine

Cat. No.: B13464718
M. Wt: 129.20 g/mol
InChI Key: ZIGDBWVBODZHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)piperidin-4-amine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its trifunctional amine properties, making it valuable in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. The reaction typically uses a molybdenum disulfide catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions include Schiff bases, linear poly(amido amine)s, and dendron-OMS hybrids. These products are valuable in various applications, including drug delivery and material science .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidin-4-amine involves its interaction with molecular targets through its amine groups. These interactions can inhibit specific protein functions or facilitate the formation of complex structures. The compound’s ability to form micelles and hybrids makes it effective in drug delivery and material science applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)pyridine
  • 3-(Aminomethyl)piperidine
  • 1-(2-Aminoethyl)piperazine
  • 2-(Aminomethyl)piperidine
  • 4-Aminopiperidine

Uniqueness

4-(Aminomethyl)piperidin-4-amine stands out due to its trifunctional amine properties, which allow it to participate in a wide range of chemical reactions and form complex structures. Its versatility in forming Schiff bases, poly(amido amine)s, and dendron-OMS hybrids makes it unique compared to other similar compounds .

Properties

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

IUPAC Name

4-(aminomethyl)piperidin-4-amine

InChI

InChI=1S/C6H15N3/c7-5-6(8)1-3-9-4-2-6/h9H,1-5,7-8H2

InChI Key

ZIGDBWVBODZHMG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.